3-(4-Ethoxyphenyl)-1h-pyrazole
Overview
Description
3-(4-Ethoxyphenyl)-1h-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-ethoxyphenyl group. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the ethoxyphenyl group can influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-1h-pyrazole typically involves the cyclization of α,β-unsaturated ketones with hydrazine or its derivatives. One common method is the reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under various conditions, often in the presence of catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various alkyl, aryl, or acyl groups.
Scientific Research Applications
3-(4-Ethoxyphenyl)-1h-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-1h-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cytochrome P450 14α-sterol demethylase, which is involved in sterol biosynthesis . The compound’s effects are mediated through binding to the active site of the enzyme, thereby inhibiting its activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1H-pyrazole: Similar structure but with a methoxy group instead of an ethoxy group.
5-(4-chlorophenyl)-1H-pyrazole: Contains a chlorine atom instead of an ethoxy group.
5-(4-nitrophenyl)-1H-pyrazole: Features a nitro group in place of the ethoxy group.
Uniqueness
The presence of the ethoxy group in 3-(4-Ethoxyphenyl)-1h-pyrazole can influence its chemical reactivity and biological activity compared to its analogs. The ethoxy group can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-5-3-9(4-6-10)11-7-8-12-13-11/h3-8H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUBBHSLONUNJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 3-(4-ethoxyphenyl)-1H-pyrazole into liquid crystal molecules?
A1: The research article highlights the use of this compound as a key building block in the synthesis of new liquid crystal molecules. [] The researchers aimed to investigate how incorporating this specific pyrazole derivative, along with variations in terminal alkoxy chain length and central linkage groups, affected the liquid crystalline properties of the resulting compounds.
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